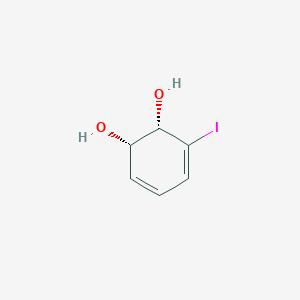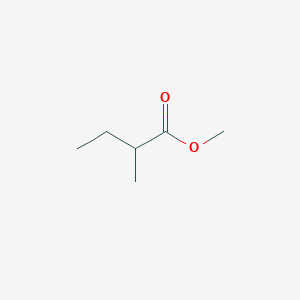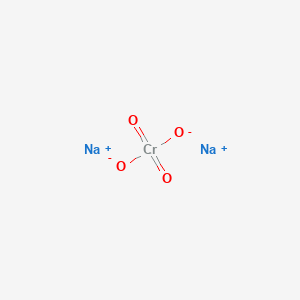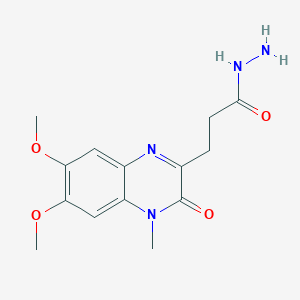
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as DMQP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMQP is not fully understood. However, studies suggest that DMQP may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Efectos Bioquímicos Y Fisiológicos
DMQP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that DMQP can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMQP in lab experiments is its potential as a multifunctional compound. DMQP has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using DMQP in lab experiments is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for DMQP research. One area of interest is the development of DMQP analogs with improved solubility and bioavailability. Another area of interest is the study of DMQP in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of DMQP and its potential in treating various diseases and conditions.
Métodos De Síntesis
DMQP has been synthesized using different methods, including the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide, and the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide followed by reduction with NaBH4. Both methods have been reported to yield DMQP with high purity.
Aplicaciones Científicas De Investigación
DMQP has been found to have potential in various research applications, including as an anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
131426-29-4 |
|---|---|
Nombre del producto |
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide |
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N4O4/c1-18-10-7-12(22-3)11(21-2)6-9(10)16-8(14(18)20)4-5-13(19)17-15/h6-7H,4-5,15H2,1-3H3,(H,17,19) |
Clave InChI |
FRKCSSCVWLUYQH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
SMILES canónico |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
Otros números CAS |
131426-29-4 |
Sinónimos |
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide 6,7-DMeO-MQPCH DMEQ-hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

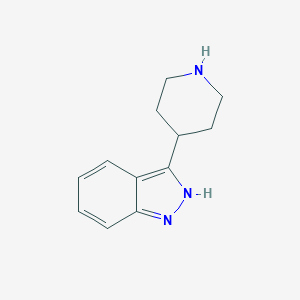
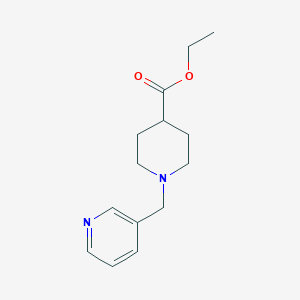
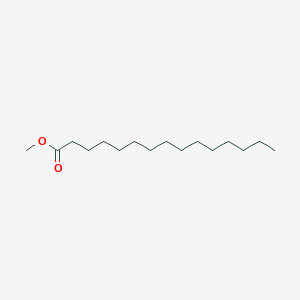
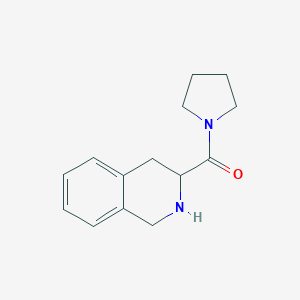
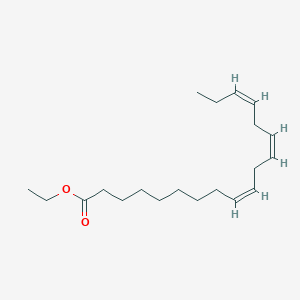
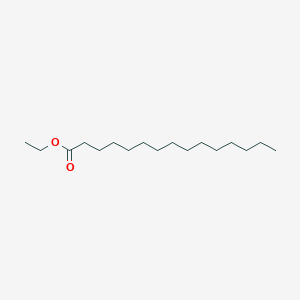
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
